2-(5-bromo-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-(5-bromo-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound features a bromine atom at the 5-position of the indole ring and an acetamide group attached to the nitrogen atom of the indole. Additionally, it has a methoxyphenyl ethyl group attached to the acetamide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves several steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Acetylation: The brominated indole is then acetylated using acetic anhydride in the presence of a base such as pyridine to form 5-bromo-1H-indole-1-acetamide.
Alkylation: The final step involves the alkylation of the acetamide with 2-(4-methoxyphenyl)ethyl bromide in the presence of a base like potassium carbonate to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of 5-substituted indole derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of de-brominated indole derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-(5-bromo-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The bromine atom and the methoxyphenyl group can influence its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indole-1-acetamide: Lacks the methoxyphenyl ethyl group.
2-(5-bromo-1H-indol-1-yl)propanoic acid: Contains a propanoic acid group instead of an acetamide group.
5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester: Contains a carboxylic acid ester group and a hydroxyl group.
Uniqueness
2-(5-bromo-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to the presence of both the bromine atom and the methoxyphenyl ethyl group, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19BrN2O2 |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C19H19BrN2O2/c1-24-17-5-2-14(3-6-17)8-10-21-19(23)13-22-11-9-15-12-16(20)4-7-18(15)22/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,23) |
InChI Key |
UUBZKFXXWJDEPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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